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Executive Summary
ARV-393, also known as zaloblideg, is a potent and orally bioavailable PROteolysis TArgeting

Chimera (PROTAC) designed to selectively degrade the B-cell lymphoma 6 (BCL6) protein.

BCL6 is a key transcriptional repressor and a well-validated oncogenic driver in various B-cell

malignancies, including diffuse large B-cell lymphoma (DLBCL). Developed by Arvinas, ARV-
393 represents a novel therapeutic strategy that leverages the cell's own ubiquitin-proteasome

system to eliminate BCL6, rather than simply inhibiting its function. This technical guide

provides an in-depth overview of the discovery, mechanism of action, preclinical development,

and ongoing clinical evaluation of ARV-393.

Introduction to BCL6 and the PROTAC Approach
The B-cell lymphoma 6 (BCL6) gene encodes a transcriptional repressor that is crucial for the

formation of germinal centers during the normal immune response. However, its deregulated

expression, often due to genetic translocations or mutations, is a hallmark of several types of

non-Hodgkin's lymphoma (NHL), where it promotes cancer cell survival, proliferation, and

genomic instability.[1][2] The traditional approach of developing small molecule inhibitors

against transcription factors like BCL6 has been challenging.

PROTAC technology offers an alternative and powerful approach. PROTACs are

heterobifunctional molecules with two key domains: one that binds to a target protein (in this
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case, BCL6) and another that recruits an E3 ubiquitin ligase. This proximity induces the

ubiquitination of the target protein, marking it for degradation by the proteasome.

Discovery of ARV-393
The discovery of ARV-393 was the result of a dedicated medicinal chemistry campaign aimed

at identifying a potent and orally bioavailable BCL6-targeting PROTAC.[3] This effort led to the

identification of ARV-393, a molecule that efficiently recruits BCL6 and the E3 ligase cereblon

(CRBN) to form a ternary complex, leading to the rapid and robust degradation of the BCL6

protein.[3]

Mechanism of Action
ARV-393 functions by hijacking the cell's natural protein disposal machinery. The molecule acts

as a bridge, bringing the BCL6 protein into close proximity with the E3 ubiquitin ligase,

cereblon. This induced proximity facilitates the transfer of ubiquitin molecules from the E3

ligase to BCL6. The polyubiquitinated BCL6 is then recognized and degraded by the 26S

proteasome. This catalytic process allows a single molecule of ARV-393 to induce the

degradation of multiple BCL6 proteins.
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Mechanism of Action of ARV-393.

Preclinical Development
A comprehensive preclinical program has been conducted to evaluate the efficacy and safety of

ARV-393 in various lymphoma models.

In Vitro Studies
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ARV-393 has demonstrated potent and rapid degradation of BCL6 in multiple DLBCL and

Burkitt lymphoma (BL) cell lines, with DC50 (concentration for 50% degradation) and GI50

(concentration for 50% growth inhibition) values of less than 1 nM.[3][4]

In Vivo Studies
Monotherapy:

In various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of

NHL, orally administered ARV-393 has shown dose-responsive tumor growth inhibition, leading

to tumor stasis or regression.[5][6]

Combination Therapies:

The preclinical efficacy of ARV-393 has been evaluated in combination with standard-of-care

and other therapeutic agents.

With Glofitamab (a CD20xCD3 bispecific antibody): In a humanized high-grade B-cell

lymphoma (HGBCL) CDX model, the combination of ARV-393 and glofitamab resulted in

significantly enhanced tumor growth inhibition (TGI) compared to either agent alone.[7]

With R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone): The

combination of ARV-393 with R-CHOP is also being investigated in preclinical models.

Preclinical Data Summary
Study Type Model Treatment Key Findings

In Vitro
DLBCL and BL cell

lines
ARV-393

DC50 and GI50

values <1 nM[3][4]

In Vivo
NHL CDX and PDX

models

ARV-393

Monotherapy

Dose-responsive

tumor growth

inhibition, stasis, or

regression[5][6]

In Vivo
Humanized HGBCL

CDX model

ARV-393 (3 mg/kg) +

Glofitamab

91% Tumor Growth

Inhibition (TGI)[7]
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized protocols based on commonly used methods in the field.

Cell Line-Derived Xenograft (CDX) Model
Cell Culture: DLBCL cell lines (e.g., SU-DHL-6, OCI-Ly1) are cultured in appropriate media

supplemented with fetal bovine serum and antibiotics.

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are used to

prevent rejection of human cells.

Tumor Implantation: A suspension of lymphoma cells (typically 5-10 x 10^6 cells) in a

suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week)

using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor

volume. For cell lines expressing luciferase, tumor burden can be monitored non-invasively

using bioluminescence imaging.

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are

randomized into treatment groups. ARV-393 is typically administered orally once or twice

daily. Combination agents are administered according to their established protocols.

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. BCL6 protein

levels in tumor tissue can be assessed at the end of the study by Western blot or

immunohistochemistry to confirm target degradation.
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Preclinical Xenograft Study Workflow.

Western Blot for BCL6 Degradation
Protein Extraction: Tumor tissue or cell pellets are lysed in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

assay.

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum

albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody

binding.

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for

BCL6 overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is

used as a loading control.

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

substrate and an imaging system. The intensity of the bands is quantified using densitometry

software.

Immunohistochemistry (IHC) for BCL6
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are

deparaffinized and rehydrated.

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the BCL6 antigen.
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Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are

blocked with a serum-free protein block.

Primary Antibody Incubation: The sections are incubated with a primary antibody against

BCL6.

Detection System: A polymer-based detection system with an HRP-conjugated secondary

antibody is used.

Chromogen: The signal is developed using a chromogen such as diaminobenzidine (DAB),

which produces a brown precipitate.

Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.

Analysis: The slides are dehydrated, mounted, and analyzed under a microscope to assess

the intensity and localization of BCL6 staining.

BCL6 Signaling Pathway in DLBCL
BCL6 acts as a master regulator, repressing a multitude of genes involved in cell cycle control,

DNA damage response, apoptosis, and differentiation. Its sustained activity in DLBCL is critical

for maintaining the malignant phenotype.
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Simplified BCL6 Signaling Pathway in DLBCL.

Clinical Development
ARV-393 is currently being evaluated in a Phase 1, first-in-human, multicenter, open-label,

dose-escalation and expansion study in adult patients with relapsed or refractory B-cell non-

Hodgkin's lymphoma (NCT06393738).

Study Design
Phase: 1

Primary Objectives:

To evaluate the safety and tolerability of ARV-393.

To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose

(RP2D).

Secondary Objectives:

To characterize the pharmacokinetic (PK) profile of ARV-393.

To evaluate the pharmacodynamic (PD) effects of ARV-393, including BCL6 protein

degradation.

To assess the preliminary anti-tumor activity of ARV-393.

Patient Population: Adults with relapsed or refractory B-cell NHL who have received at least

two prior lines of systemic therapy.

Clinical Trial Schema
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ARV-393 Phase 1 Clinical Trial Schema (NCT06393738)
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ARV-393 Phase 1 Clinical Trial Design.

Future Directions
The development of ARV-393 is a significant advancement in the field of targeted protein

degradation and offers a promising new therapeutic option for patients with B-cell

malignancies. Future research will focus on completing the Phase 1 study and moving into

later-stage clinical trials, both as a monotherapy and in combination with other anti-cancer

agents. The broad applicability of the PROTAC platform suggests that this approach may be

extended to other historically "undruggable" targets in oncology and beyond.

Conclusion
ARV-393 (zaloblideg) is a first-in-class, orally bioavailable BCL6-targeting PROTAC with a

compelling preclinical profile. Its novel mechanism of action, potent and selective degradation

of BCL6, and promising anti-tumor activity in various lymphoma models underscore its potential

as a transformative therapy for patients with non-Hodgkin's lymphoma. The ongoing Phase 1

clinical trial will be instrumental in defining the safety, tolerability, and preliminary efficacy of

ARV-393 in this patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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